molecular formula C27H22N2O6 B10894107 3-[(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B10894107
M. Wt: 470.5 g/mol
InChI Key: SWQDMYVMZGOUHN-HYARGMPZSA-N
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Description

3-[(4-{[1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a phenoxy methyl group, which is further connected to a pyrimidinylidene methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidinylidene intermediate: This step involves the reaction of 2,3-dimethylphenylamine with a suitable carbonyl compound under acidic or basic conditions to form the pyrimidinylidene intermediate.

    Coupling with phenoxy methyl group: The pyrimidinylidene intermediate is then reacted with a phenoxy methyl halide in the presence of a base to form the desired intermediate.

    Introduction of the benzoic acid moiety: The final step involves the coupling of the intermediate with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 3-[(4-{[1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID will depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenylboronic Acid: Used as a synthetic intermediate in organic synthesis and has applications in medicinal chemistry.

    4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid, with applications in organic synthesis and medicinal chemistry.

Uniqueness

3-[(4-{[1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This makes it a versatile compound for use in different fields of scientific research.

Properties

Molecular Formula

C27H22N2O6

Molecular Weight

470.5 g/mol

IUPAC Name

3-[[4-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H22N2O6/c1-16-5-3-8-23(17(16)2)29-25(31)22(24(30)28-27(29)34)14-18-9-11-21(12-10-18)35-15-19-6-4-7-20(13-19)26(32)33/h3-14H,15H2,1-2H3,(H,32,33)(H,28,30,34)/b22-14+

InChI Key

SWQDMYVMZGOUHN-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=O)NC2=O)C

Origin of Product

United States

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